R,S Equol 4'-Sulfate Sodium Salt

Analytical Chemistry Pharmacokinetics Metabolomics

Avoid quantification errors from generic equol substitutes. R,S Equol 4'-Sulfate Sodium Salt is the definitive racemic analytical reference standard for LC-MS/MS method development and validation. • Racemic (R,S) mixture provides total equol reference without chiral separation. • Sodium salt form enhances aqueous solubility and stability for reproducible standard preparation. • Enables accurate calibration curves and QC for quantifying equol 4'-sulfate in plasma/urine. Supplied with full Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C15H13NaO6S
Molecular Weight 344.32
CAS No. 1189685-28-6
Cat. No. B600696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR,S Equol 4'-Sulfate Sodium Salt
CAS1189685-28-6
Synonyms3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol sodium salt
Molecular FormulaC15H13NaO6S
Molecular Weight344.32
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R,S Equol 4'-Sulfate Sodium Salt (CAS 1189685-28-6): A Key Sulfated Phase II Metabolite for Isoflavone Research and Analytical Quantification


R,S Equol 4'-Sulfate Sodium Salt, also known as (±)-Equol 4'-sulfate sodium salt, is a synthetic derivative and a key sulfated phase II metabolite of the soy isoflavone phytoestrogen (±)-equol . It is produced endogenously in the gut from equol and is a critical component in the metabolic pathway of daidzein. This compound exists as a racemic mixture of (R)- and (S)- enantiomers and is primarily utilized as a high-purity analytical reference standard for the quantification of equol and its metabolites in biological matrices like plasma and urine [1]. Its preparation as a sodium salt enhances its stability and solubility for in vitro research applications .

R,S Equol 4'-Sulfate Sodium Salt: The Critical Role of Conjugate Form and Salt Selection in Ensuring Analytical and Biological Reproducibility


Generic substitution of R,S Equol 4'-Sulfate Sodium Salt with unconjugated (±)-equol, other enantiomers (like pure S-equol), or alternative salt/glucuronide forms is scientifically unsound due to fundamental differences in solubility, metabolic fate, and analytical behavior. The sulfate conjugate is a distinct circulating metabolite in vivo, with the 4'-monosulfate representing a specific, identifiable species in plasma [1]. The sodium salt formulation is crucial for ensuring adequate aqueous solubility and compound stability for reproducible in vitro assays and standard preparation . Using a non-salt form or a glucuronide conjugate (the major metabolite) would not serve as a valid analytical standard for the monosulfate due to different molecular weights and LC-MS/MS fragmentation patterns [2]. Furthermore, the racemic nature (R,S) of this standard is essential for methods that do not require chiral separation, providing a reference point for total equol quantification that differs from studies using only the biologically active S-enantiomer [3].

Quantitative Evidence for R,S Equol 4'-Sulfate Sodium Salt: A Comparative Analysis for Informed Scientific Procurement


Analytical Utility: R,S Equol 4'-Sulfate Sodium Salt as a Calibrated Standard for LC-MS/MS Quantification in Biological Matrices

R,S Equol 4'-Sulfate Sodium Salt is a validated analytical standard for quantifying unconjugated equol. A published LC-MS/MS method for S-equol, which requires a deconjugation step using sulfatase and glucuronidase to measure total equol (including the 4'-sulfate conjugate), demonstrates the standard's utility. The method's performance provides quantitative benchmarks for any laboratory using the compound for similar assay development [1].

Analytical Chemistry Pharmacokinetics Metabolomics

Metabolic Context: Relative Abundance of R,S Equol 4'-Sulfate Compared to Major Glucuronide Conjugates in Vivo

R,S Equol 4'-Sulfate is a quantitatively minor but analytically distinct circulating metabolite compared to the predominant glucuronide conjugates. In rats, the 4'-glucuronide is the major metabolite, with the 4'-sulfate being a minor component [1]. In humans, the primary circulating metabolite is the 7-glucuronide-4'-sulfate diconjugate, with the 4'-monosulfate and 7-monosulfate present in lower amounts [2]. This defined, minor presence justifies the need for a specific, high-purity analytical standard.

Drug Metabolism Pharmacokinetics Phase II Conjugation

Structural and Solubility Advantages: The Sodium Salt Form of R,S Equol 4'-Sulfate Compared to the Parent Acid

The R,S Equol 4'-Sulfate Sodium Salt offers enhanced physicochemical properties over its parent acid form, which are critical for laboratory handling and analytical preparation. The salt form improves aqueous solubility and stability . Vendor data confirms the compound is slightly soluble in methanol [1], a property essential for preparing stock solutions for LC-MS analysis. The sodium salt is characterized by a defined molecular weight (344.3 g/mol) and a decomposition point >150°C, indicating solid-state stability under recommended storage conditions (-20°C) [2].

Formulation Science Chemical Synthesis Analytical Chemistry

Chiral and Pharmacokinetic Differentiation: Contrasting the Racemic R,S Equol 4'-Sulfate Standard with the Bioactive S-Equol Enantiomer

The R,S Equol 4'-Sulfate Sodium Salt is a racemic mixture, a critical distinction from the naturally predominant S-equol enantiomer. Pharmacokinetic studies demonstrate that the bioavailability and metabolism of the racemate differ from that of the individual enantiomers, with the racemic (±) equol showing slower absorption and lower peak plasma concentrations than either S- or R-equol [1]. This racemic standard is therefore essential for analytical methods designed to quantify total (R+S) equol, whereas chiral methods are required for S-equol [2]. Its use ensures accurate quantification in studies where chirality is not the focus.

Pharmacokinetics Chiral Separation Analytical Standards

Primary Research and Industrial Applications for R,S Equol 4'-Sulfate Sodium Salt


LC-MS/MS Method Development and Validation for Equol Metabolites

This compound is the definitive analytical reference standard for developing and validating quantitative LC-MS/MS methods to measure equol 4'-sulfate and, following deconjugation, total equol in complex biological matrices like plasma and urine. Its use is essential for establishing calibration curves and quality control parameters, as demonstrated in published chiral and achiral methods [1]. The quantitative performance metrics (linearity, recovery, CV) from these validated methods serve as benchmarks for new assay development .

In Vitro Metabolism and Pharmacokinetic Studies

R,S Equol 4'-Sulfate Sodium Salt is used to study Phase II metabolism, specifically sulfation pathways by sulfotransferases (SULTs). It serves as an authentic standard to identify and quantify this specific conjugate produced in hepatocyte incubations or other in vitro models. Its role as a minor metabolite in vivo [2] makes it a key target for understanding the full metabolic profile of equol and its biological fate [3].

Quality Control and Batch Release Testing

In industrial settings, particularly for the manufacturing of dietary supplements or pharmaceuticals containing equol or its precursors, this high-purity sodium salt serves as a reference material for quality control. It is used in assays to ensure the identity, purity, and stability of equol-containing products, adhering to regulatory guidelines for analytical method development .

Pharmacokinetic and Bioavailability Research of Soy Isoflavones

This standard is critical for clinical and pre-clinical studies investigating the bioavailability and metabolism of soy isoflavones. By enabling the quantification of the 4'-sulfate conjugate in plasma and urine after the consumption of soy products or daidzein, researchers can determine the extent of equol sulfation in different populations, such as equol producers versus non-producers [3].

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